REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([OH:11])=[CH:4][CH:3]=1.[C:12]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:12][O:11][C:5]1[C:6]([N+:8]([O-:10])=[O:9])=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1 |f:1.2.3|
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Name
|
|
Quantity
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5.09 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C(=N1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
5.47 g
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Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
3.09 mL
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Type
|
reactant
|
Smiles
|
CI
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After evaporation of the solvent in vacuo the crude mixture
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Type
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ADDITION
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Details
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was treated with 1N NaOH (50 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×50 mL) the combined organic phases
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Type
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WASH
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Details
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was washed with brine (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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COC=1C(=NC(=CC1)C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |